molecular formula C16H23NO5 B13720040 3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid

3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid

Cat. No.: B13720040
M. Wt: 309.36 g/mol
InChI Key: IZDGBJZZIYFFPD-UHFFFAOYSA-N
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Description

3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H19NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid typically involves the reaction of tert-butoxycarbonyl-protected amino acids with appropriate reagents. One common method involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include heating the mixture to facilitate the formation of the Boc-protected compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Scientific Research Applications

3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, particularly in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid is unique due to its specific structure, which allows for versatile applications in organic synthesis. The presence of the Boc group provides stability under basic conditions and selective deprotection under acidic conditions, making it a valuable tool in the synthesis of complex molecules.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

3-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-10-21-13-6-4-5-12(11-13)7-8-14(18)19/h4-6,11H,7-10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

IZDGBJZZIYFFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

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